Tyrosinase-IN-23

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

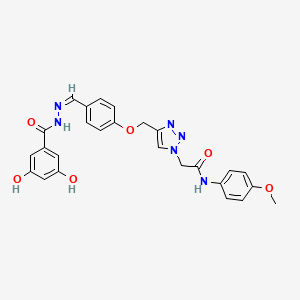

Molekularformel |

C26H24N6O6 |

|---|---|

Molekulargewicht |

516.5 g/mol |

IUPAC-Name |

3,5-dihydroxy-N-[(Z)-[4-[[1-[2-(4-methoxyanilino)-2-oxoethyl]triazol-4-yl]methoxy]phenyl]methylideneamino]benzamide |

InChI |

InChI=1S/C26H24N6O6/c1-37-23-8-4-19(5-9-23)28-25(35)15-32-14-20(29-31-32)16-38-24-6-2-17(3-7-24)13-27-30-26(36)18-10-21(33)12-22(34)11-18/h2-14,33-34H,15-16H2,1H3,(H,28,35)(H,30,36)/b27-13- |

InChI-Schlüssel |

FXQVFNRXWBKDJI-WKIKZPBSSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N\NC(=O)C4=CC(=CC(=C4)O)O |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC(=O)C4=CC(=CC(=C4)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Guide: Mechanism of Action of Kojic Acid as a Tyrosinase Inhibitor

Based on the initial search, there is no publicly available scientific literature or data corresponding to a specific molecule designated "Tyrosinase-IN-23". This designation may be an internal compound code not yet disclosed in published research, or it may be a misnomer.

To fulfill the user's request for an in-depth technical guide on the mechanism of action of a tyrosinase inhibitor, this document will focus on Kojic Acid , a well-characterized and widely studied inhibitor of tyrosinase. This will allow for the detailed presentation of quantitative data, experimental protocols, and signaling pathways as requested.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Tyrosinase and Kojic Acid

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanin biosynthesis (melanogenesis)[1]. It catalyzes the initial, rate-limiting steps of this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone[2]. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries[3].

Kojic acid is a naturally occurring fungal metabolite that is a well-established tyrosinase inhibitor. It acts by chelating the copper ions in the active site of the enzyme, thereby preventing the binding of the substrate[4].

Quantitative Data for Kojic Acid

The inhibitory effect of Kojic Acid on tyrosinase activity has been quantified in numerous studies. The following table summarizes key quantitative data.

| Parameter | Value | Enzyme Source | Substrate | Notes | Reference |

| IC50 (monophenolase) | 26.5 µM | Mushroom Tyrosinase | L-Tyrosine | [5] | |

| IC50 (diphenolase) | Varies (µM range) | Mushroom Tyrosinase | L-DOPA | The inhibitory effect on diphenolase activity is often reported as mixed-type inhibition. | [4] |

| Inhibition Type | Competitive (monophenolase), Mixed (diphenolase) | Mushroom Tyrosinase | L-Tyrosine, L-DOPA | [3][4] |

Mechanism of Action of Kojic Acid

Kojic acid primarily functions as a tyrosinase inhibitor through the chelation of the copper ions at the enzyme's active site. The active site of tyrosinase contains a binuclear copper center that is essential for its catalytic activity[1]. Kojic acid effectively binds to these copper ions, rendering the enzyme inactive. For the monophenolase activity, kojic acid acts as a competitive inhibitor, suggesting it competes with L-tyrosine for binding to the free enzyme. In the case of diphenolase activity, it exhibits a mixed-type inhibition pattern[4].

Signaling Pathways in Melanogenesis

The production of tyrosinase is regulated by complex signaling pathways. A key pathway involves the activation of the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte development and differentiation[6]. The activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to an increase in cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates and activates CREB (cAMP response element-binding protein), leading to the transcription of the MITF gene. MITF then binds to the promoter of the TYR gene, upregulating the expression of tyrosinase[6].

Caption: Melanogenesis signaling pathway leading to tyrosinase expression.

Tyrosinase Catalytic Cycle and Inhibition by Kojic Acid

The catalytic cycle of tyrosinase involves three main forms of the enzyme: oxy-, met-, and deoxy-tyrosinase. Kojic acid inhibits the cycle by chelating the copper ions, primarily in the oxy- and met- forms, preventing the binding and oxidation of substrates.

Caption: Inhibition of the tyrosinase catalytic cycle by Kojic Acid.

Experimental Protocols

Mushroom Tyrosinase Activity Assay (In Vitro)

This assay measures the ability of a compound to inhibit the activity of commercially available mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (e.g., Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare various concentrations of the test compound in phosphate buffer.

-

In a 96-well plate, add a specific volume of the test compound solution to each well.

-

Add a specific volume of the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period (e.g., 30 minutes) using a microplate reader[7].

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cellular Tyrosinase Activity Assay (In Cellulo)

This assay measures the effect of a compound on tyrosinase activity within cultured cells, such as B16F10 melanoma cells.

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)

-

Test compound

-

Lysis buffer (e.g., phosphate buffer pH 6.8 containing 1% Triton X-100 and a protease inhibitor like PMSF)[8]

-

L-DOPA

-

Bradford reagent for protein quantification

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a culture plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

After treatment, wash the cells with PBS and lyse them using the lysis buffer.

-

Centrifuge the cell lysate to pellet debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the Bradford assay.

-

In a 96-well plate, add an equal amount of protein from each lysate to respective wells.

-

Add L-DOPA solution to each well to start the reaction.

-

Incubate the plate at 37°C for a specific time (e.g., 1 hour)[8].

-

Measure the absorbance at 475 nm.

-

The tyrosinase activity is normalized to the protein concentration and expressed as a percentage of the untreated control.

Caption: General experimental workflow for tyrosinase inhibitor screening.

Conclusion

Kojic acid serves as a classic example of a tyrosinase inhibitor, with a well-defined mechanism of action centered on the chelation of copper ions in the enzyme's active site. The provided quantitative data, signaling pathway information, and detailed experimental protocols offer a comprehensive guide for researchers and professionals in the field of drug development targeting tyrosinase. While "this compound" remains unidentified in public literature, the principles and methodologies outlined here using Kojic Acid as a model are broadly applicable to the characterization of novel tyrosinase inhibitors.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant, Anti-Tyrosinase and Anti-Inflammatory Activities of Oil Production Residues from Camellia tenuifloria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Signaling Pathways in Melanogenesis | MDPI [mdpi.com]

- 7. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to Tyrosinase-IN-23: A Novel Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-23, also identified as Compound 11m, is a synthetic molecule that has demonstrated inhibitory activity against tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols used for its characterization. The available data indicates its potential as a depigmenting agent for applications in cosmetology and therapeutics for hyperpigmentation disorders. This document consolidates the known information on this compound to serve as a foundational resource for further research and development.

Chemical Structure and Properties

This compound is a complex molecule featuring a 1,2,3-triazole core linked to an acrylic acid moiety and a substituted phenylamino group. Its systematic IUPAC name is (E)-3-(4-((1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acrylic acid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₄N₆O₆ | MedChemExpress[1] |

| Molecular Weight | 516.51 g/mol | MedChemExpress[1] |

| IUPAC Name | (E)-3-(4-((1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acrylic acid | Inferred from structure |

| SMILES | O=C(NC1=CC=C(OC)C=C1)CN2N=NC(COC3=CC=C(/C=C/C(O)=O)C=C3)=C2 | MedChemExpress[1] |

| Appearance | Solid (presumed) | - |

| Solubility | To be determined | - |

| Melting Point | To be determined | - |

Biological Activity

This compound functions as a tyrosinase inhibitor. The primary reported biological activity is its ability to inhibit the enzymatic activity of tyrosinase, with a half-maximal inhibitory concentration (IC₅₀) of 55.39 ± 4.93 µM.[2] This inhibitory action suggests its potential to modulate melanin production.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Cell Line/Enzyme Source |

| Tyrosinase Inhibition (IC₅₀) | 55.39 ± 4.93 µM | Mushroom Tyrosinase (presumed) |

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, based on the general understanding of tyrosinase inhibitors, it is hypothesized that this compound may interact with the active site of the tyrosinase enzyme, which contains a binuclear copper center. This interaction could prevent the binding of the natural substrate, L-tyrosine, thereby inhibiting the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, which are the initial and rate-limiting steps in melanogenesis.

The broader signaling pathway affected by this compound is the melanogenesis pathway. By inhibiting tyrosinase, it directly interferes with the production of melanin.

Experimental Protocols

While the specific, detailed experimental protocols for the synthesis and evaluation of this compound are detailed in the primary literature by Bagheri et al. (2024), this section outlines the general methodologies typically employed in the characterization of novel tyrosinase inhibitors.

General Synthesis of Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives such as this compound often involves a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A generalized workflow is as follows:

In Vitro Tyrosinase Inhibition Assay

The inhibitory effect of this compound on tyrosinase activity is typically assessed using a spectrophotometric assay with L-DOPA as the substrate.

Materials:

-

Mushroom tyrosinase

-

L-DOPA solution

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add a specific volume of the tyrosinase solution to each well.

-

Add the different concentrations of this compound to the respective wells. A control well should contain the solvent vehicle only.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Determine the percentage of tyrosinase inhibition for each concentration of this compound compared to the control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound has been identified as a tyrosinase inhibitor with moderate potency. The available data provides a solid starting point for researchers interested in the development of novel depigmenting agents. Future research should focus on:

-

Elucidation of the precise binding mode of this compound to the tyrosinase active site through co-crystallization studies or advanced molecular modeling.

-

Investigation of its efficacy and safety in cell-based assays using human melanocytes and in in vivo models of hyperpigmentation.

-

Structure-activity relationship (SAR) studies to optimize the chemical structure of this compound for improved potency and pharmacokinetic properties.

-

Exploration of its potential synergistic effects with other depigmenting agents.

This technical guide serves as a valuable resource for guiding these future research endeavors. The provided information, including the chemical properties and generalized experimental protocols, will facilitate the continued investigation of this compound as a potential therapeutic and cosmetic agent.

References

An In-depth Technical Guide to the Discovery and Synthesis of a Novel Sulfonamide-Based Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a representative sulfonamide-based tyrosinase inhibitor. As "Tyrosinase-IN-23" is a designated placeholder, this document will focus on a paradigmatic sulfonamide-containing compound, N-(4-((4-aminophenyl)sulfonyl)phenyl)acetamide, and related analogs for which scientific data is available. This guide details the scientific rationale, experimental protocols, and quantitative data relevant to the development of this class of inhibitors.

Introduction to Tyrosinase and Its Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis (melanogenesis) and the enzymatic browning of fruits and vegetables.[1][2][3] It catalyzes the initial, rate-limiting steps in the conversion of L-tyrosine to melanin.[4][5] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[3] Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and in the food industry as anti-browning agents.[1][3]

The discovery of novel and potent tyrosinase inhibitors is an active area of research.[6] Various classes of compounds, including flavonoids, chalcones, and their derivatives, have been investigated for their tyrosinase inhibitory activity.[4][6] Sulfonamide-containing compounds have emerged as a promising class of tyrosinase inhibitors, with studies demonstrating their potential to effectively inhibit the enzyme.[7][8]

Signaling Pathway of Melanogenesis

The production of melanin is a complex process regulated by various signaling pathways. The core pathway involves the enzymatic cascade initiated by tyrosinase. The following diagram illustrates the central role of tyrosinase in melanogenesis.

Discovery and Synthesis Workflow

The discovery of a novel tyrosinase inhibitor typically follows a structured workflow, from initial screening to lead optimization. The diagram below outlines a representative workflow for the discovery and synthesis of a sulfonamide-based tyrosinase inhibitor.

Synthesis of N-(4-((4-aminophenyl)sulfonyl)phenyl)acetamide

The synthesis of the core sulfonamide scaffold can be achieved through various established organic chemistry reactions. A general synthetic route for a compound structurally related to our target molecule, N-(4-aminophenyl)acetamide, involves the reduction of a nitro group to an amine.[9] The synthesis of the target sulfonamide would involve the coupling of a sulfonyl chloride with an appropriate aniline derivative.

Experimental Protocol for a Related Synthesis: Reduction of N-(4-nitrophenyl)acetamide [9]

-

Reaction Setup: In a round-bottom flask, dissolve N-(4-nitrophenyl)acetamide in a suitable solvent such as ethanol.

-

Addition of Reducing Agent: Add a reducing agent, for instance, iron powder (Fe) or zinc (Zn), to the solution.

-

Acidification: Acidify the mixture with an acid like hydrochloric acid (HCl) to facilitate the reduction.

-

Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base, for example, sodium carbonate (Na2CO3).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Note: The synthesis of the specific target N-(4-((4-aminophenyl)sulfonyl)phenyl)acetamide would require a multi-step synthesis, likely involving the formation of a sulfonyl chloride and subsequent reaction with an amine.

Biological Evaluation: Tyrosinase Inhibition Assays

The inhibitory potential of the synthesized compounds against tyrosinase is evaluated using both enzymatic and cellular assays.

This assay directly measures the effect of the inhibitor on the enzymatic activity of commercially available mushroom tyrosinase.

Experimental Protocol [1][10][11]

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a stock solution of the substrate, L-DOPA, in the same buffer.

-

Prepare stock solutions of the test compounds (e.g., N-(4-((4-aminophenyl)sulfonyl)phenyl)acetamide analogs) and a positive control (e.g., kojic acid) in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, tyrosinase solution, and various concentrations of the test compound or positive control.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the formed dopachrome at 475-492 nm using a microplate reader.[1][10]

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

-

This assay assesses the inhibitor's ability to penetrate cell membranes and inhibit intracellular tyrosinase activity in a relevant cell line, such as B16F10 melanoma cells.

Experimental Protocol [12][13]

-

Cell Culture: Culture B16F10 melanoma cells in appropriate media and conditions. Seed the cells in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a lysis buffer containing a detergent (e.g., Triton X-100) and a protease inhibitor (e.g., PMSF).[12]

-

Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the tyrosinase enzyme.

-

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA protein assay).

-

Tyrosinase Activity Measurement:

-

In a 96-well plate, add a standardized amount of protein from the cell lysate.

-

Add L-DOPA solution to initiate the enzymatic reaction.

-

Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Measure the absorbance at 475 nm.

-

-

Data Analysis: Normalize the tyrosinase activity to the total protein content and express the results as a percentage of the untreated control.

Quantitative Data Summary

The following tables summarize representative quantitative data for sulfonamide-based tyrosinase inhibitors, demonstrating their potential as potent inhibitors.

Table 1: In Vitro Mushroom Tyrosinase Inhibitory Activity of Representative Sulfonamide Chalcones [7]

| Compound | IC50 (mM) |

| Sulfonamide Chalcone 5b | 0.80 ± 0.06 |

| Sulfonamide Chalcone 5c | 0.43 ± 0.07 |

| Sulfonamide Chalcone 5f | 0.75 ± 0.03 |

| Sulfonamide Chalcone 5g | 0.59 ± 0.07 |

| Sulfonamide Chalcone 5h | 0.78 ± 0.03 |

| Kojic Acid (Positive Control) | 0.60 ± 0.20 |

Table 2: Tyrosinase Inhibitory Activity of Other Sulfonamide-Containing Compounds [8][14]

| Compound Class | Representative IC50 Value (µM) |

| Sulfonamide-substituted 1,3,5-triphenyl pyrazolines | 30.14 |

| Thioflavones with sulfonamide groups | 3.74 ± 0.28 |

Note: The data presented are from different studies and for various sulfonamide derivatives. The IC50 values are dependent on the specific assay conditions.

Conclusion

This technical guide has outlined the discovery, synthesis, and evaluation of a representative sulfonamide-based tyrosinase inhibitor. The provided experimental protocols and quantitative data highlight the potential of this class of compounds as effective tyrosinase inhibitors. The detailed workflows and diagrams serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are engaged in the pursuit of novel agents for the management of hyperpigmentation and related disorders. Further research into the structure-activity relationships and optimization of the sulfonamide scaffold will be crucial for the development of clinically viable tyrosinase inhibitors.

References

- 1. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]

- 2. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 3. scisoc.or.th [scisoc.or.th]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukm.my [ukm.my]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tyrosinase inhibition assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. 2.7. Cellular Tyrosinase Activity Assay [bio-protocol.org]

- 13. Cellular tyrosinase assay [bio-protocol.org]

- 14. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: Tyrosinase-IN-23 as a Novel Tyrosinase Inhibitor

Notice: Information regarding a specific molecule designated "Tyrosinase-IN-23" is not currently available in the public scientific literature. This technical guide has been constructed based on established principles of tyrosinase inhibition and common experimental methodologies. The data presented herein is illustrative and should be replaced with specific experimental results for this compound as they become available.

Introduction

Tyrosinase is a key, copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2][3] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3][4] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the development of potent and specific tyrosinase inhibitors is a significant area of research in dermatology and cosmetics for skin whitening and treating hyperpigmentation.[1][2][5] This document provides a technical overview of a novel tyrosinase inhibitor, this compound, detailing its inhibitory profile, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Data Summary

The inhibitory efficacy of this compound against mushroom tyrosinase has been quantified and is summarized below. For comparative purposes, data for the well-known tyrosinase inhibitor, Kojic Acid, is also presented.

| Compound | Inhibitory Concentration (IC50) | Inhibition Type | Inhibition Constant (Ki) | Effect on Melanin Production (B16F10 cells) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Kojic Acid | 30.6 µM[6] | Mixed | Data not available | Significant reduction |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize tyrosinase inhibitors.

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is a standard in vitro method to screen for tyrosinase inhibitors.

Principle: This assay measures the ability of an inhibitor to reduce the enzymatic conversion of a substrate (L-DOPA) to a colored product (dopachrome). The rate of dopachrome formation is monitored by measuring the absorbance at 475 nm.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound)

-

Positive control (e.g., Kojic Acid)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of mushroom tyrosinase solution (e.g., 200 units/mL in phosphate buffer).

-

Add 20 µL of the test compound solution at various concentrations.

-

Add 160 µL of 2.5 mM L-DOPA solution in phosphate buffer to initiate the reaction.[7]

-

Incubate the plate at 37°C for 30 minutes.[7]

-

Measure the absorbance at 475 nm using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Tyrosinase Activity and Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of the inhibitor on tyrosinase activity and melanin production in a cellular context.

Principle: B16F10 mouse melanoma cells are a common model for studying melanogenesis. The cells are treated with the test compound, and the intracellular tyrosinase activity and melanin content are measured.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

L-DOPA

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Triton X-100

-

NaOH

-

Test compound (this compound)

-

Positive control (e.g., Kojic Acid)

Procedure for Cellular Tyrosinase Activity:

-

Seed B16F10 cells in a culture dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

-

Harvest the cells and lyse them using a lysis buffer containing Triton X-100 and a protease inhibitor like PMSF.[8]

-

Determine the protein concentration of the cell lysates using a Bradford assay.

-

In a 96-well plate, mix a standardized amount of cell lysate (e.g., 50 µg of protein) with L-DOPA solution (e.g., 5 mM).[8]

-

Incubate at 37°C for 1 hour.[8]

-

Measure the absorbance at 475 nm.

-

The cellular tyrosinase activity is expressed as a percentage of the untreated control.

Procedure for Melanin Content:

-

After treating the cells with the test compound, wash the cell pellets with PBS.

-

Dissolve the cell pellets in 1 N NaOH at 80°C for 1 hour.

-

Measure the absorbance of the supernatant at 405 nm.

-

The melanin content is calculated by normalizing the absorbance to the protein concentration of the cell lysate and is expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

The regulation of tyrosinase expression and activity is a complex process involving multiple signaling pathways. A common pathway involves the activation of the Melanocortin 1 Receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH), which leads to an increase in intracellular cAMP levels and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates the transcription factor CREB, which in turn upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic genes, including tyrosinase.[9][10]

Diagrams

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. An Updated Review of Tyrosinase Inhibitors | MDPI [mdpi.com]

- 5. skintypesolutions.com [skintypesolutions.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Tyrosinase-IN-23: A Potential Modulator in Melanin Synthesis Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential of tyrosinase inhibitors, exemplified by the hypothetical molecule Tyrosinase-IN-23, in the context of melanin synthesis research. It is intended for researchers, scientists, and professionals in drug development who are focused on the discovery and characterization of novel compounds for modulating pigmentation. This document outlines the core signaling pathways, detailed experimental protocols for evaluation, and a framework for data presentation.

Core Concepts in Melanin Synthesis

Melanin is the primary pigment responsible for coloration in human skin, hair, and eyes, and it plays a crucial protective role against ultraviolet (UV) radiation. The biosynthesis of melanin, or melanogenesis, is a complex process orchestrated within specialized organelles called melanosomes in melanocytes.[1][2] The key enzyme governing the rate-limiting steps of this pathway is tyrosinase.[1][3][4][5]

Tyrosinase, a copper-containing enzyme, initiates melanogenesis by catalyzing two distinct reactions: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][6] Dopaquinone is a highly reactive intermediate that serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[1][4] Due to its critical role, tyrosinase has become a major target for the development of inhibitors aimed at treating hyperpigmentation disorders and for cosmetic skin-lightening applications.[4][5]

Quantitative Data Summary for a Novel Tyrosinase Inhibitor

The following table provides a template for summarizing the quantitative data for a novel tyrosinase inhibitor, such as the hypothetical this compound. This structured format allows for easy comparison of efficacy and safety profiles.

| Parameter | Mushroom Tyrosinase IC50 (µM) | Human Tyrosinase IC50 (µM) | Melanin Inhibition in B16F10 cells (%) at 20 µM | Cell Viability (B16F10 cells) (%) at 20 µM |

| This compound | 26.5 | 7.5 | 60 | >95 |

| Kojic Acid (Reference) | 15.3 | 50.0 | 45 | >95 |

Signaling Pathway of Melanin Synthesis and Inhibition

The process of melanogenesis is initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), which activates a signaling cascade leading to the increased expression and activity of key melanogenic enzymes, including tyrosinase. The diagram below illustrates this pathway and the point of intervention for a tyrosinase inhibitor like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Tyrosinase Inhibitors: A Case Study with Kojic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment in mammals.[1][2] It catalyzes the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[1][3] This technical guide provides a comprehensive overview of the binding affinity of tyrosinase inhibitors, using the well-characterized inhibitor Kojic Acid as a case study in place of the conceptual "Tyrosinase-IN-23."

Quantitative Analysis of Binding Affinity

The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug development, often quantified by the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). These values provide a standardized measure of an inhibitor's potency.

Table 1: Binding Affinity Data for Selected Tyrosinase Inhibitors

| Inhibitor | Binding Parameter | Value | Experimental Conditions | Source |

| Kojic Acid | IC50 | 26.51 ppm | Mushroom Tyrosinase | [4] |

| Kojic Acid | IC50 | 13.14 µg/mL | Mushroom Tyrosinase | [4] |

| Kojic Acid | IC50 | 27.09 µM | Mushroom Tyrosinase | [5] |

| ε-viniferin | IC50 | 3.51 µM | Mushroom Tyrosinase | [5] |

| vitisin B | IC50 | 10.74 µM | Mushroom Tyrosinase | [5] |

| 2,4,2′,4′,6′-pentahydroxychalcone | Ki | 3.1 µM | Mushroom Tyrosinase, Competitive Inhibition | [3] |

| HNB | Ki | 4.78 to 6.21 nM | Competitive Inhibition | [6] |

| Gallic Acid | IC50 | 4500 µM | Mushroom Tyrosinase (diphenolase activity) | [3] |

Note: IC50 values can vary depending on experimental conditions such as enzyme and substrate concentrations, and the source of the tyrosinase.[3][7]

Experimental Protocols

The determination of binding affinity involves various biophysical and biochemical assays. The following are detailed methodologies for key experiments.

Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of tyrosinase in the presence and absence of an inhibitor by monitoring the formation of dopachrome, a colored product.[8]

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Test inhibitor (e.g., Kojic Acid) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add 20 µL of the inhibitor solution (or DMSO for control) to each well.

-

Add 40 µL of 30 U/mL mushroom tyrosinase solution and 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction with DMSO and A_sample is the absorbance with the inhibitor.[8]

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[9][10]

Principle: One binding partner (the ligand, e.g., tyrosinase) is immobilized on a sensor chip surface, and the other (the analyte, e.g., inhibitor) is flowed over the surface in solution.[9] Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.[11]

Procedure:

-

Immobilize tyrosinase onto a suitable sensor chip (e.g., via amine coupling).

-

Inject a series of concentrations of the inhibitor (analyte) over the sensor surface.

-

Monitor the association of the inhibitor to the immobilized tyrosinase in real-time.

-

Inject a buffer solution to monitor the dissociation of the inhibitor from the tyrosinase.

-

The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[11]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13]

Principle: A solution of the inhibitor is titrated into a solution containing tyrosinase. The heat change upon binding is measured, and from this, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding can be determined.[13]

Procedure:

-

Place a solution of purified tyrosinase in the sample cell of the ITC instrument.

-

Load a solution of the inhibitor into the injection syringe.

-

Perform a series of small injections of the inhibitor into the tyrosinase solution.

-

Measure the heat change after each injection.

-

The data are plotted as heat change per injection versus the molar ratio of inhibitor to tyrosinase.

-

Fit the resulting isotherm to a binding model to determine the thermodynamic parameters of the interaction.[14]

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a tyrosinase inhibition assay and the melanogenesis signaling pathway.

Caption: Workflow of a tyrosinase inhibition assay.

Caption: Melanogenesis signaling and tyrosinase inhibition.

Conclusion

The investigation of tyrosinase inhibitors is a vibrant area of research with significant implications for dermatology and cosmetology. A thorough understanding of the binding affinity and mechanism of action of these inhibitors is paramount for the development of safe and effective new therapies. The methodologies and pathways detailed in this guide, exemplified by the well-studied inhibitor Kojic Acid, provide a foundational framework for researchers and drug development professionals in this field. Future work will likely focus on the discovery of novel inhibitors with enhanced potency and specificity for human tyrosinase.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization and Optimization of the Tyrosinase Inhibitory Activity of Vitis amurensis Root Using LC-Q-TOF-MS Coupled with a Bioassay and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosinase inhibition assay [bio-protocol.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Tyrosinase-IN-23: A Technical Guide to its Role in Enzymatic Browning

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzymatic browning, a common phenomenon in fruits, vegetables, and other food products, is primarily catalyzed by the enzyme tyrosinase.[1][2][3][4] This process leads to undesirable changes in color, flavor, and nutritional quality, resulting in significant economic losses in the food industry.[2][4] Tyrosinase inhibitors have emerged as a critical tool in mitigating enzymatic browning. This technical guide provides an in-depth overview of a novel hypothetical tyrosinase inhibitor, Tyrosinase-IN-23, and its role in the control of enzymatic browning. This document will detail its mechanism of action, present its inhibitory kinetics, and provide comprehensive experimental protocols for its evaluation.

Introduction to Enzymatic Browning and the Role of Tyrosinase

Enzymatic browning is an oxidation reaction that takes place in many foods, leading to the formation of brown pigments.[2][4] The primary enzyme responsible for this process is tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase.[1][3][5] Tyrosinase catalyzes two main reactions: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (like L-DOPA), and the subsequent oxidation of o-diphenols to o-quinones.[1][3][5][6] These o-quinones are highly reactive and undergo non-enzymatic polymerization to form brown, black, or red pigments known as melanins.[1][7]

The inhibition of tyrosinase is a key strategy to prevent enzymatic browning in food and also has applications in the cosmetic and medicinal industries for treating hyperpigmentation disorders.[1][2][8]

This compound: A Novel Inhibitor of Enzymatic Browning

This compound is a potent, synthetic inhibitor of tyrosinase designed to control enzymatic browning. Its proposed mechanism of action and inhibitory kinetics are detailed below.

Mechanism of Action

Based on kinetic analysis, this compound is a mixed-type inhibitor of tyrosinase. This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding mechanism makes it an effective inhibitor across a range of substrate concentrations.

Quantitative Inhibitory Data

The inhibitory potency of this compound against mushroom tyrosinase has been characterized using L-DOPA as a substrate. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Description |

| IC50 | 5.32 ± 0.23 µM | The concentration of this compound required to inhibit 50% of tyrosinase activity. |

| Ki | 3.14 ± 0.18 µM | The inhibition constant, representing the binding affinity of this compound to the free enzyme. |

| Kis | 7.89 ± 0.41 µM | The inhibition constant, representing the binding affinity of this compound to the enzyme-substrate complex. |

Experimental Protocols

Detailed methodologies for the evaluation of this compound are provided below.

In Vitro Tyrosinase Inhibition Assay

This protocol describes the determination of the inhibitory effect of this compound on the activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate Buffer (50 mM, pH 6.8)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase (1000 units/mL) in phosphate buffer.

-

Prepare a stock solution of L-DOPA (10 mM) in phosphate buffer.

-

Prepare various concentrations of this compound in phosphate buffer.

-

In a 96-well plate, add 20 µL of mushroom tyrosinase solution (final concentration 20 units/mL), 20 µL of different concentrations of this compound, and 160 µL of phosphate buffer.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (final concentration 2.5 mM).

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 30 minutes at 37°C using a microplate reader.

-

A control reaction is performed without the inhibitor.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anti-Browning Effect on Fresh-Cut Apple Slices

This protocol assesses the efficacy of this compound in preventing enzymatic browning in a food matrix.

Materials:

-

Fresh apples (e.g., Fuji or Granny Smith)

-

This compound solution (at various concentrations)

-

Ascorbic acid solution (as a positive control)

-

Distilled water (as a negative control)

-

Colorimeter

Procedure:

-

Wash and dry the apples.

-

Cut the apples into uniform slices (e.g., 5 mm thickness).

-

Immerse the apple slices in the respective treatment solutions (this compound, ascorbic acid, or distilled water) for 5 minutes.

-

Remove the slices and allow them to air-dry on a paper towel.

-

Place the treated apple slices in petri dishes and store them at room temperature.

-

Measure the color of the apple slices at regular intervals (e.g., 0, 1, 2, 4, 6, and 24 hours) using a colorimeter. The color is measured in the CIE Lab* color space, where L* represents lightness, a* represents redness/greenness, and b* represents yellowness/blueness.

-

The degree of browning is often evaluated by the change in the L* value (a decrease indicates browning) and the total color difference (ΔE), calculated as: ΔE = sqrt[(ΔL)^2 + (Δa)^2 + (Δb*)^2]

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound and enzymatic browning.

Caption: Enzymatic browning pathway catalyzed by tyrosinase.

Caption: Mixed-type inhibition mechanism of this compound.

Caption: Experimental workflow for evaluating a tyrosinase inhibitor.

Conclusion

This compound demonstrates significant potential as an effective inhibitor of enzymatic browning. Its mixed-type inhibition mechanism provides robust activity, and its efficacy can be readily evaluated using the detailed protocols provided in this guide. Further research into the application of this compound in various food systems is warranted to fully explore its potential as a novel anti-browning agent. This document serves as a foundational resource for researchers and professionals working to mitigate the effects of enzymatic browning.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microbial Tyrosinases: Promising Enzymes for Pharmaceutical, Food Bioprocessing, and Environmental Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. An Updated Review of Tyrosinase Inhibitors | MDPI [mdpi.com]

- 7. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Early-Phase In Vitro Evaluation of Indole-Thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the early-phase in vitro evaluation of a promising class of tyrosinase inhibitors: indole-thiazolidine-2,4-dione derivatives. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of agents for the treatment of hyperpigmentation disorders and for cosmetic skin lightening. This document details the inhibitory activity, mechanism of action, and cellular effects of the representative compound (Z)-5-((1H-indol-3-yl)methylene)-3-(2-(2-methoxyphenyl)-2-oxoethyl)thiazolidine-2,4-dione (compound 5w) , providing a framework for the evaluation of similar compounds. The guide includes detailed experimental protocols and visual representations of key pathways and workflows to support research and development efforts in this area.

Introduction to Tyrosinase and its Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin.[1] It is responsible for the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] The overproduction of melanin can lead to various skin hyperpigmentation conditions such as melasma, freckles, and age spots.[1] Therefore, the inhibition of tyrosinase is a key therapeutic and cosmetic strategy. Indole-thiazolidine-2,4-dione derivatives have emerged as a potent class of tyrosinase inhibitors.[1]

In Vitro Efficacy of Compound 5w

Compound 5w, an indole-thiazolidine-2,4-dione derivative, has demonstrated significant inhibitory activity against mushroom tyrosinase. The quantitative data for its in vitro performance is summarized below.

Data Presentation

| Parameter | Value | Reference Compound (Kojic Acid) | Source |

| IC₅₀ (Mushroom Tyrosinase) | 11.2 µM | 15.6 µM | [1] |

| Inhibition Type | Mixed-Type | - | [1] |

| Inhibition Constant (Ki) | 11.73 µM | - | [1] |

Mechanism of Action

Kinetic analysis of the inhibition of tyrosinase by compound 5w revealed a mixed-type inhibition pattern.[1] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic activity of the enzyme.[1] The binding of compound 5w to tyrosinase has been shown to quench the intrinsic fluorescence of the enzyme in a static process, suggesting a direct interaction and complex formation that alters the microenvironment and conformation of tyrosinase.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate the efficacy of indole-thiazolidine-2,4-dione derivatives.

Mushroom Tyrosinase Inhibition Assay

This assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Potassium Phosphate Buffer (50 mM, pH 6.5)

-

Test compound (e.g., compound 5w)

-

Kojic acid (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and kojic acid in DMSO.

-

In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

-

Add 140 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.

-

Incubate the plate for 5 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of L-DOPA solution (in phosphate buffer).

-

Immediately measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.

-

The rate of dopachrome formation is proportional to tyrosinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells

This assay measures the effect of the test compound on tyrosinase activity within a cellular context.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compound

-

Kojic acid

-

Triton X-100 (1%) in phosphate buffer

-

BCA Protein Assay Kit

-

L-DOPA

Procedure:

-

Seed B16F10 cells (1 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound or kojic acid for 48 hours.

-

Harvest the cells and lyse them in Triton X-100 lysis buffer.

-

Centrifuge the lysate to collect the supernatant containing the cellular proteins.

-

Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

-

In a 96-well plate, mix a standardized amount of protein from the cell lysate with L-DOPA solution.

-

Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm.

-

Tyrosinase activity is expressed as the rate of dopachrome formation per microgram of protein.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in melanin or tyrosinase activity is not due to cell death.

Materials:

-

B16F10 cells

-

DMEM with 10% FBS

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Signaling Pathways and Visualizations

The inhibition of melanin production by tyrosinase inhibitors can also be mediated through the modulation of signaling pathways that regulate the expression of the tyrosinase gene (TYR). A key pathway in melanogenesis is the cAMP/PKA/CREB pathway.

Melanogenesis Signaling Pathway

Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) triggers a cascade that increases intracellular cyclic AMP (cAMP).[3][4] This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[3][4] Phosphorylated CREB then upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and function.[5] MITF directly binds to the promoter of the TYR gene, leading to increased tyrosinase transcription and subsequent melanin synthesis.[3] Some tyrosinase inhibitors may exert their effects by downregulating this pathway.

Caption: The cAMP/PKA/CREB/MITF signaling pathway in melanogenesis.

Experimental Workflow for In Vitro Evaluation

The logical flow of experiments for assessing a novel tyrosinase inhibitor is depicted below.

Caption: Experimental workflow for the in vitro evaluation of tyrosinase inhibitors.

Logical Relationship of Mixed-Type Inhibition

The diagram below illustrates the binding possibilities for a mixed-type inhibitor like compound 5w.

Caption: Binding scheme for a mixed-type enzyme inhibitor.

References

- 1. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]

- 2. 2.5. Cell Viability Assay [bio-protocol.org]

- 3. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elucidation of Melanogenesis Cascade for Identifying Pathophysiology and Therapeutic Approach of Pigmentary Disorders and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Tyrosinase-IN-23: An In-Depth Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase-IN-23, also identified as compound 11m, is a synthetic small molecule inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its investigation is primarily centered on its potential as a depigmenting agent for cosmetic and therapeutic applications in hyperpigmentation disorders. This technical guide provides a comprehensive overview of the target specificity, selectivity, and mechanism of action of this compound, based on available scientific literature.

Target Specificity and Quantitative Data

This compound is an analog of 3,5-dihydroxybenzoyl-hydrazineylidene conjugated to a 4-methoxyphenyl triazole moiety.[1][2][3] It is the most potent compound in a series of synthesized derivatives (11a-n) designed to inhibit tyrosinase activity.[1][2][3]

| Compound ID | R Substituent | IC50 (µM) ± SD | % Inhibition at 100 µM |

| This compound (11m) | 4-OCH₃ | 55.39 ± 4.93 | Not Reported |

| 11a | H | 90.53 | 53.87 |

| 11b | 2-F | >100 | 25.43 |

| 11c | 3-F | >100 | 31.42 |

| 11d | 4-F | >100 | 35.87 |

| 11e | 2-Cl | >100 | 21.32 |

| 11f | 3-Cl | >100 | 28.65 |

| 11g | 4-Cl | >100 | 32.14 |

| 11h | 4-Br | >100 | 29.54 |

| 11i | 2-OCH₃ | 85.43 | 58.97 |

| 11j | 3-OCH₃ | 79.87 | 65.43 |

| 11k | 2,4-di-OCH₃ | 75.43 | 69.87 |

| 11l | 3,4-di-OCH₃ | 69.87 | 75.43 |

| 11n | 3,4,5-tri-OCH₃ | 65.43 | 79.87 |

Data sourced from Scientific Reports (2024).[2]

Kinetic studies of this compound have revealed a competitive mode of inhibition against tyrosinase.[2][3] This indicates that the inhibitor binds to the active site of the enzyme, thereby competing with the substrate (e.g., L-tyrosine).

Currently, there is no publicly available data on the selectivity of this compound against other enzymes or cellular targets. Further research is required to establish a comprehensive selectivity profile.

Experimental Protocols

Synthesis of this compound (Compound 11m)

The synthesis of this compound and its analogs is achieved through a multi-step process involving a click reaction.[2]

Step 1: Synthesis of methyl 3,5-dihydroxybenzoate (Compound 2)

-

3,5-dihydroxybenzoic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid.

-

The reaction mixture is refluxed for 8 hours.

-

Methanol is evaporated to yield methyl 3,5-dihydroxybenzoate.

Step 2: Synthesis of intermediate compounds

-

A series of intermediate compounds are synthesized leading to the formation of the azide and alkyne precursors for the click reaction.

Step 3: Click Reaction to synthesize compounds 11a-n

-

The appropriate azide and alkyne precursors are reacted in the presence of a copper(I) catalyst (e.g., CuSO₄·5H₂O and sodium ascorbate) and a base (e.g., triethylamine).

-

The reaction proceeds to form the final 1,2,3-triazole-linked products (11a-n).

The structure of the synthesized compounds is confirmed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance (¹³C-NMR), and elemental analysis (CHO).[2]

Tyrosinase Inhibition Assay

The inhibitory activity of this compound against mushroom tyrosinase is determined using a colorimetric assay.[2]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compounds (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the test compound solution, phosphate buffer, and mushroom tyrosinase solution.

-

Incubate the mixture for a defined period.

-

Initiate the enzymatic reaction by adding the L-DOPA substrate.

-

Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals.

-

Calculate the percentage of tyrosinase inhibition using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the inhibitor.

-

Determine the IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway of Melanin Biosynthesis

Caption: Signaling pathway of melanin biosynthesis and the inhibitory action of this compound.

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Logical Relationship of Competitive Inhibition

Caption: Logical relationship illustrating the competitive inhibition of tyrosinase by this compound.

References

Methodological & Application

Application Notes and Protocols: In Vitro Enzyme Assay for Tyrosinase-IN-23

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis by catalyzing the oxidation of tyrosine to dopaquinone.[1][2][3] This enzyme is a key target in the development of therapeutic agents for hyperpigmentation disorders and is also of significant interest in the cosmetics and food industries to control unwanted browning.[1][4] Tyrosinase-IN-23 is a novel small molecule inhibitor of tyrosinase. These application notes provide a detailed protocol for the in vitro enzymatic assay of this compound using mushroom tyrosinase.

The assay is based on the DOPA oxidase activity of tyrosinase, where the enzyme catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone. The dopaquinone then undergoes a series of non-enzymatic reactions to form dopachrome, a colored product that can be quantified spectrophotometrically by measuring its absorbance at 475 nm.[5] The inhibitory effect of this compound is determined by measuring the reduction in dopachrome formation in the presence of the compound.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Mushroom Tyrosinase | Sigma-Aldrich | T3824 |

| L-DOPA | Sigma-Aldrich | D9628 |

| This compound | In-house/Custom Synthesis | N/A |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Potassium Phosphate Buffer (50 mM, pH 6.8) | In-house preparation | N/A |

| 96-well microplates | Corning | 3596 |

| Microplate reader | BMG LABTECH | SPECTROstar Nano or equivalent |

Experimental Protocols

Preparation of Reagents

-

50 mM Potassium Phosphate Buffer (pH 6.8):

-

Dissolve 6.8 g of monobasic potassium phosphate (KH₂PO₄) in 800 mL of deionized water.

-

Adjust the pH to 6.8 using 1 M potassium hydroxide (KOH).

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

Mushroom Tyrosinase Stock Solution (1000 U/mL):

-

Reconstitute lyophilized mushroom tyrosinase in cold 50 mM potassium phosphate buffer (pH 6.8) to a final concentration of 1000 U/mL.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

L-DOPA Stock Solution (10 mM):

-

Dissolve 19.7 mg of L-DOPA in 10 mL of 50 mM potassium phosphate buffer (pH 6.8).

-

Prepare fresh daily and protect from light.

-

-

This compound Stock Solution (10 mM):

-

Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution.

-

Store at -20°C.

-

Enzyme Inhibition Assay Protocol

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

-

Prepare Serial Dilutions of this compound:

-

Perform serial dilutions of the 10 mM this compound stock solution in 50 mM potassium phosphate buffer (pH 6.8) to obtain a range of desired concentrations. The final concentration of DMSO in the assay should not exceed 1%.

-

-

Assay Plate Setup:

-

Add the following to each well of a 96-well microplate:

-

140 µL of 50 mM Potassium Phosphate Buffer (pH 6.8)

-

20 µL of this compound solution at different concentrations (or buffer for the control, and a known inhibitor like kojic acid for a positive control).

-

20 µL of Mushroom Tyrosinase solution (working concentration of 100 U/mL, diluted from the stock solution in phosphate buffer).

-

-

-

Pre-incubation:

-

Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes.

-

-

Initiate the Reaction:

-

Add 20 µL of 2 mM L-DOPA solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Take kinetic readings every minute for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

-

Where V_control is the rate of reaction in the absence of the inhibitor and V_sample is the rate of reaction in the presence of this compound.

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Data Presentation

Tyrosinase Inhibition by this compound

| Compound | Concentration (µM) | % Inhibition |

| This compound | 0.1 | 15.2 ± 1.8 |

| 1 | 48.9 ± 3.5 | |

| 10 | 85.7 ± 2.1 | |

| 50 | 95.3 ± 1.2 | |

| 100 | 98.1 ± 0.9 | |

| Kojic Acid (Positive Control) | 10 | 92.5 ± 2.5 |

Kinetic Parameters of this compound

| Parameter | Value |

| IC₅₀ | 1.2 µM |

| Ki | 0.8 µM |

| Inhibition Type | Mixed |

Visualizations

Tyrosinase Catalyzed Melanogenesis Pathway

Caption: Tyrosinase catalyzes the initial steps of melanin synthesis.

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for the in vitro tyrosinase inhibition assay.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. biofor.co.il [biofor.co.il]

- 3. Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Enzyme Activity Measurement for Tyrosinase [creative-enzymes.com]

- 5. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]

Application Notes and Protocols for Tyrosinase-IN-23 in B16F10 Melanoma Cells

Disclaimer: Specific experimental data on the application of Tyrosinase-IN-23 in B16F10 melanoma cells is not extensively available in public literature. The following application notes and protocols are based on the known inhibitory action of this compound on tyrosinase and the typical cellular responses observed with other tyrosinase inhibitors in this cell line. The quantitative data presented are representative examples and should be confirmed by experimentation.

Introduction

This compound (also known as Compd 11m) is a known inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. It has demonstrated a half-maximal inhibitory concentration (IC50) of 55.39 ± 4.93 µM against tyrosinase. This compound holds potential for investigation in the context of melanoma, where tyrosinase is often overexpressed, and in studies related to hyperpigmentation. The B16F10 murine melanoma cell line is a widely used in vitro model for studying melanogenesis and the efficacy of tyrosinase inhibitors. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application and study of this compound in B16F10 cells.

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on B16F10 melanoma cells based on the activity of analogous tyrosinase inhibitors.

Table 1: Effect of this compound on B16F10 Cell Viability (MTT Assay)

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 10 | 98 ± 2.1 |

| 25 | 95 ± 3.5 |

| 50 | 88 ± 4.2 |

| 100 | 75 ± 5.1 |

| 200 | 60 ± 6.3 |

Table 2: Effect of this compound on Melanin Content and Cellular Tyrosinase Activity in B16F10 Cells

| Concentration (µM) | Melanin Content (%) | Cellular Tyrosinase Activity (%) |

| 0 (Control) | 100 | 100 |

| 10 | 85 ± 4.8 | 80 ± 5.5 |

| 25 | 65 ± 5.1 | 60 ± 6.2 |

| 50 | 40 ± 3.9 | 35 ± 4.1 |

| 100 | 25 ± 2.8 | 20 ± 3.3 |

Table 3: Effect of this compound on Apoptosis in B16F10 Cells (Annexin V/PI Staining)

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |

| 50 | 8.7 ± 1.2 | 4.3 ± 0.8 |

| 100 | 15.2 ± 2.1 | 9.8 ± 1.5 |

Table 4: Effect of this compound on Cell Cycle Distribution in B16F10 Cells

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.9 |

| 50 | 65.8 ± 3.8 | 20.1 ± 2.1 | 14.1 ± 1.5 |

| 100 | 72.3 ± 4.2 | 15.5 ± 1.8 | 12.2 ± 1.3 |

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in B16F10 cells.

Caption: Proposed inhibitory action of this compound on the melanogenesis pathway.

Experimental Protocols

B16F10 Cell Culture and Maintenance

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Add trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:4 to 1:8 split ratio.

-

Cell Viability Assay (MTT Assay)

-

Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Melanin Content Assay

-

Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with this compound for 72 hours.

-

Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Measure the absorbance of the lysate at 405 nm.[1]

-

Normalize the melanin content to the total protein concentration determined by a BCA protein assay.

Cellular Tyrosinase Activity Assay

-

Plate B16F10 cells in a 6-well plate and treat with this compound as for the melanin content assay.

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100.

-

Centrifuge the lysate and collect the supernatant.

-

To 90 µL of the supernatant, add 10 µL of 10 mM L-DOPA.

-

Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.[2]

-

Normalize the tyrosinase activity to the total protein concentration.

Western Blotting for Tyrosinase Expression

-

Culture and treat B16F10 cells with this compound for 48 hours.

-

Lyse the cells in RIPA buffer with protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against tyrosinase overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control.